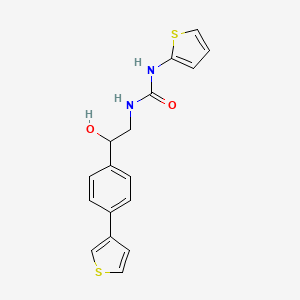

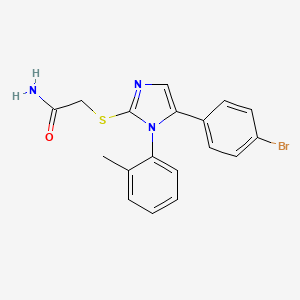

1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea, also known as THU, is a urea derivative that has been synthesized and studied for its potential use in scientific research. THU has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in detail.

Applications De Recherche Scientifique

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study on flexible urea derivatives, including compounds similar to 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea, showed potential as novel acetylcholinesterase inhibitors. These compounds were synthesized to optimize the spacer length between pharmacophoric moieties, testing their conformational flexibility and inhibitory activities. The results highlighted the compatibility of a new flexible spacer with high inhibitory activities, indicating a promising approach for enzyme inhibition relevant to diseases like Alzheimer's (Vidaluc et al., 1995).

Lossen Rearrangement in Urea Synthesis

Another study explored the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas, demonstrating its application in creating compounds structurally related to 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea. This method provided a single-pot, racemization-free synthesis route, highlighting an efficient and environmentally friendly approach to urea synthesis (Thalluri et al., 2014).

Neuropeptide Y5 Receptor Antagonists

Research on trisubstituted phenyl urea derivatives, akin to the compound , showed significant findings as neuropeptide Y5 receptor antagonists. By modifying various components of the molecular structure, including the stereochemistry and urea portion, researchers achieved potent compounds with IC50 values less than 0.1 nM. This study underscores the potential of such urea derivatives in therapeutic applications targeting the neuropeptide Y5 receptor (Fotsch et al., 2001).

Hydrogel Formation and Rheology

A study on urea derivatives demonstrated the ability of these compounds to form hydrogels in acidic conditions. The rheology and morphology of these gels, which could include compounds similar to 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea, were found to be anion-dependent. This property allows for the tuning of physical characteristics of the gels, potentially useful in biomedical applications and material science (Lloyd & Steed, 2011).

Propriétés

IUPAC Name |

1-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-15(10-18-17(21)19-16-2-1-8-23-16)13-5-3-12(4-6-13)14-7-9-22-11-14/h1-9,11,15,20H,10H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJOERJFJMPPGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679447.png)

![methyl 5-((3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2679449.png)

![N'-(2,4-Dimethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2679454.png)

![3,4,5-trimethoxy-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2679455.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid](/img/structure/B2679459.png)

![(E)-4-(Dimethylamino)-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-enamide](/img/structure/B2679460.png)

![5-chloro-N-[4-[4-[(5-chloro-2-nitrobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B2679463.png)